tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Overview
Description
tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a tert-butyl group, a methoxy group, and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This is achieved by reacting 5-methoxy-2-bromophenylcarbamate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include phenols, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, allows for cross-coupling reactions, which are essential in forming carbon-carbon bonds. The compound can interact with molecular targets through these reactions, leading to the formation of new chemical entities with desired properties .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
tert-Butyl (5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its combination of functional groups, which provide versatility in chemical reactions. The presence of both a boronic ester and a carbamate group allows for a wide range of synthetic applications, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C18H28BNO5 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
tert-butyl N-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-14-11-12(22-8)9-10-13(14)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21) |
InChI Key |
SFJQAUJMQUADIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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